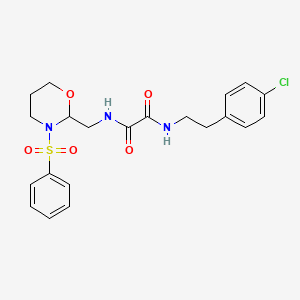

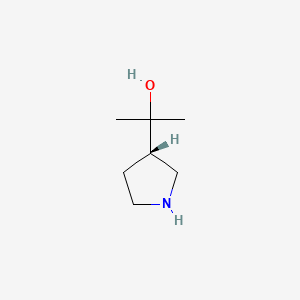

![molecular formula C15H20N4O3S B2962386 1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide CAS No. 1396558-69-2](/img/structure/B2962386.png)

1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-a]pyrimidine ring . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolo[1,5-a]pyrimidines can undergo a variety of reactions due to the presence of reactive sites on the ring structure .科学的研究の応用

Synthesis and Antimicrobial Activity

Research on heterocyclic compounds based on pyrazole and pyridine frameworks, such as the synthesis of new heterocycles with antimicrobial properties, is a significant area of study. For example, the treatment of amino pyrazole with various reagents led to the creation of compounds with potential antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002). These methodologies could be applicable to the synthesis and application of "1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide" in creating new antimicrobial agents.

Molecular Interactions and Receptor Antagonism

The study of molecular interactions and receptor antagonism of pyrazole derivatives provides insights into their potential pharmaceutical applications. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor, with detailed conformational and pharmacophore models developed to understand its binding interactions (Shim et al., 2002). This research highlights the potential of pyrazole derivatives in targeting specific receptors, which could extend to the applications of "this compound" in drug discovery and development.

Anticancer Activity

The design, synthesis, and evaluation of anticancer properties of novel carboxamides and sulfonamides derived from pyrazolo[1,5-a]pyrimidine derivatives signify another research application. Some synthesized compounds exhibited promising anticancer activity against specific cell lines, suggesting the utility of this chemical framework in developing anticancer agents (Ajeesh Kumar et al., 2016). This indicates that "this compound" might have potential applications in cancer research.

作用機序

Target of Action

The primary target of 1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging , making the activation of NAMPT an attractive therapeutic target for the treatment of a diverse array of diseases .

Mode of Action

This compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This compound also shows attenuated CYP direct inhibition (DI) towards multiple CYP isoforms .

Biochemical Pathways

The activation of NAMPT by this compound affects the NAD+ salvage pathway . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes including metabolism and aging .

Pharmacokinetics

It is noted that the compound’s cyp direct inhibition was identified as an issue of concern, and was resolved through modulation of lipophilicity . This suggests that the compound’s lipophilicity may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and thus its bioavailability.

Result of Action

The activation of NAMPT by this compound leads to an increase in the production of NAD+ . As NAD+ is involved in many biological processes, this increase can have various molecular and cellular effects depending on the specific context.

将来の方向性

特性

IUPAC Name |

1-methylsulfonyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-23(21,22)18-8-5-12(6-9-18)15(20)16-10-13-11-17-19-7-3-2-4-14(13)19/h2-4,7,11-12H,5-6,8-10H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOBVQLWLGXGHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=C3C=CC=CN3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

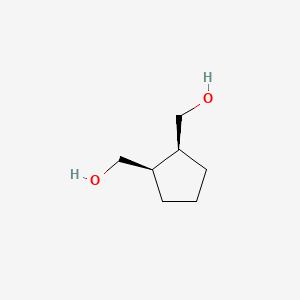

![[1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2962304.png)

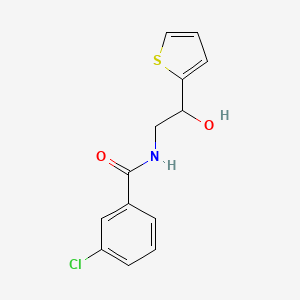

![2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]-](/img/structure/B2962312.png)

methanone](/img/structure/B2962314.png)

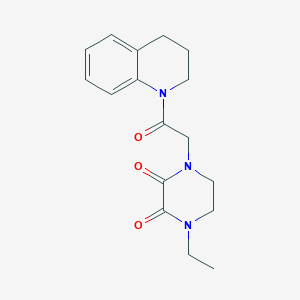

![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2962319.png)

![2-Methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2962320.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2962326.png)